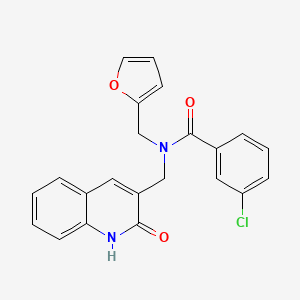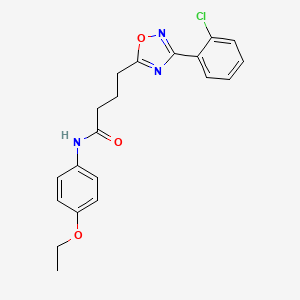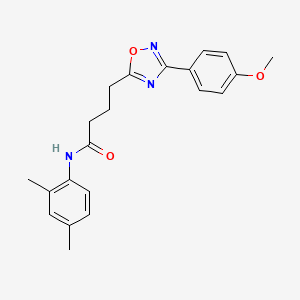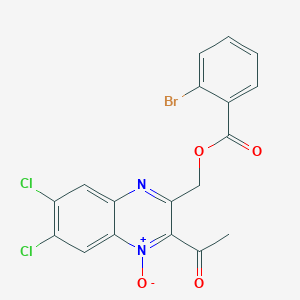
2-acetyl-3-(((2-bromobenzoyl)oxy)methyl)-6,7-dichloroquinoxaline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-3-(((2-bromobenzoyl)oxy)methyl)-6,7-dichloroquinoxaline 1-oxide, commonly known as BBQ, is a quinoxaline derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. BBQ exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of BBQ is not fully understood. However, it has been proposed that BBQ may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that BBQ may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. In addition, BBQ has been shown to inhibit the replication of the hepatitis C virus by targeting viral RNA synthesis.
Biochemical and Physiological Effects:
BBQ has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that BBQ can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. BBQ has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. In animal models of inflammation, BBQ has been found to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BBQ is its potent anticancer activity against a wide range of cancer cell lines. BBQ has also been found to possess antiviral and anti-inflammatory activity. However, there are some limitations to using BBQ in lab experiments. For example, BBQ is relatively unstable and can degrade over time. In addition, the synthesis of BBQ can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on BBQ. One area of interest is the development of novel analogs of BBQ with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the mechanisms underlying the antiviral and anti-inflammatory activities of BBQ. Finally, there is a need for further studies to determine the optimal dosing and administration of BBQ for use in clinical settings.
Conclusion:
In conclusion, BBQ is a quinoxaline derivative that exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis of BBQ involves the reaction of 2-amino-3-chloro-6,7-dichloroquinoxaline with 2-bromobenzoyl chloride in the presence of triethylamine. BBQ has been extensively studied for its potential applications in the field of medicinal chemistry and has shown promise as a potential anticancer agent. However, further research is needed to fully understand the mechanisms underlying its biological activities and to determine its optimal use in clinical settings.
Synthesemethoden
The synthesis of BBQ involves the reaction of 2-amino-3-chloro-6,7-dichloroquinoxaline with 2-bromobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with acetic anhydride to yield BBQ. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
BBQ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. BBQ has also been found to possess antiviral activity against the hepatitis C virus and anti-inflammatory activity in animal models of inflammation.
Eigenschaften
IUPAC Name |
(3-acetyl-6,7-dichloro-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrCl2N2O4/c1-9(24)17-15(8-27-18(25)10-4-2-3-5-11(10)19)22-14-6-12(20)13(21)7-16(14)23(17)26/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQJFLZSTZGUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC(=C(C=C2N=C1COC(=O)C3=CC=CC=C3Br)Cl)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrCl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6,7-dichloro-4-oxidoquinoxalin-2-yl)methyl 2-bromobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7715016.png)
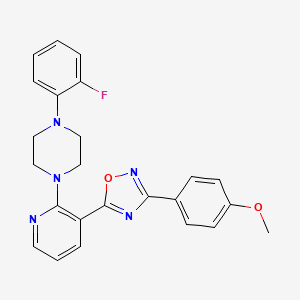
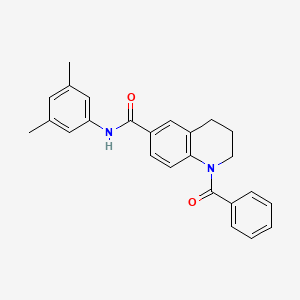



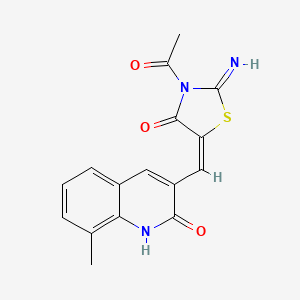


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)

